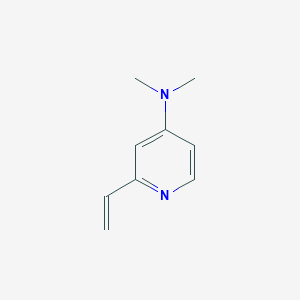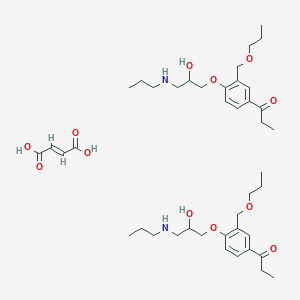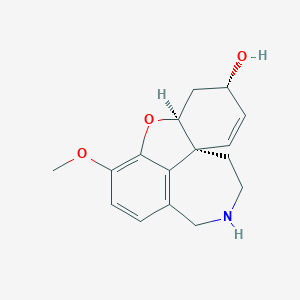
6,7-Dehydro Norethindrone Acetate
Overview
Description
6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .
Molecular Structure Analysis
The molecular formula of this compound is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .
Scientific Research Applications
Pharmacology and Toxicology of Synthetic Hormones
- A comprehensive review of the pharmacology and toxicology of synthetic estrogens and progestins, such as ethinyl estradiol (EE) and norethindrone acetate, highlights their application in oral contraceptives and potential development for other therapeutic indications. These compounds exhibit low acute and chronic toxicity, with some studies indicating an increased incidence of specific tumors in susceptible animal strains. Importantly, they are not teratogenic when given in combination and possess clastogenic properties when administered alone (Maier & Herman, 2001).
Contraceptive Efficacy and Metabolic Effects
- Studies on low-dose combinations of ethinyl estradiol with d-norgestrel, lynestrenol, or norethindrone acetate reviewed their efficacy, acceptability, and metabolic effects, noting minimal side effects, little impact on carbohydrate metabolism, and potential reductions in the incidence of thromboembolic disorders (Bergstein, 1976).
Impact on Bone Mineral Density
- Research on hormonal contraceptives, including depot medroxyprogesterone acetate, levonorgestrel subdermal implants, and oral contraceptives, investigates their effects on bone mineral density in premenopausal women. The evidence suggests a positive effect of oral contraceptives on bone mineral density across all ages, with preliminary findings indicating a positive impact of levonorgestrel subdermal implants and a potential negative effect of depot medroxyprogesterone acetate on bone density (Cromer, 1999).
Novel Therapeutic Applications
- The therapeutic benefits of novel oral non-peptide GnRH antagonists, recently approved by the FDA in combination with estradiol/norethindrone acetate for managing symptoms associated with conditions like endometriosis, highlight the evolving applications of norethindrone acetate in medical treatment. These findings suggest a promising future for the therapy of such conditions, albeit with considerations for minimizing hypoestrogenic side effects (Mohamed Ali et al., 2021).
Mechanism of Action
Target of Action
6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is a derivative of Norethindrone Acetate . Norethindrone Acetate is a progestin medication, which means its primary target is the progesterone receptor . This receptor plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity .
Biochemical Pathways
Upon activation of the progesterone receptor, this compound influences several biochemical pathways. These include pathways that regulate the menstrual cycle, ovulation, and pregnancy
Pharmacokinetics
Norethindrone Acetate, the parent compound of this compound, is rapidly absorbed and converted to Norethindrone in the body . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, Norethindrone is also metabolized to ethinyl estradiol . These processes impact the bioavailability of the compound.
Result of Action
The activation of the progesterone receptor by this compound leads to various molecular and cellular effects. These include suppression of ovulation, thickening of cervical mucus (which inhibits sperm penetration), alteration of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and alteration of the endometrium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the individual’s hormonal levels, overall health status, and the presence of other medications.
Safety and Hazards
6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVONCNGQQILU-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910110 | |
| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106765-04-2 | |
| Record name | 6,7-Dehydro norethindrone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)



![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

